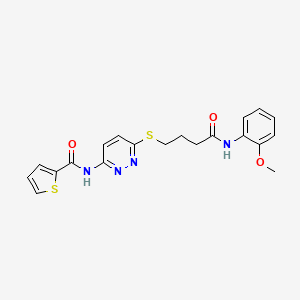
N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, with the CAS number 1040648-31-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O3S, with a molecular weight of 386.5 g/mol. The structure includes a thiophene ring, a pyridazine moiety, and a methoxyphenyl group, which are significant for its biological activities.
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer. The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay.
Research Findings
- DPPH Radical Scavenging : The compound demonstrated significant radical scavenging activity, comparable to that of known antioxidants such as ascorbic acid. It was found to be approximately 1.26 times more effective than ascorbic acid in scavenging DPPH radicals .
- Mechanism of Action : The antioxidant activity is attributed to the presence of electron-donating groups in its structure, which can neutralize free radicals and prevent cellular damage .
Anticancer Activity
The anticancer properties of this compound have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Case Studies
- MTT Assay Results : In studies utilizing the MTT assay, this compound exhibited cytotoxic effects on U-87 cells with an IC50 value significantly lower than that for MDA-MB-231 cells . This suggests a preferential action against glioblastoma cells.
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound led to cell cycle arrest in the G0/G1 phase, indicating its potential to inhibit cell proliferation through cell cycle modulation .
Comparative Biological Activity Table
| Activity Type | Compound | IC50 (µM) | Comparison |
|---|---|---|---|
| Antioxidant | N-(6... | 25 | 1.26x Ascorbic Acid |
| Anticancer (U-87) | N-(6... | 15 | More effective than MDA-MB-231 |
| Anticancer (MDA-MB-231) | N-(6... | 30 | Less effective than U-87 |
Propiedades
IUPAC Name |
N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-27-15-7-3-2-6-14(15)21-18(25)9-5-13-29-19-11-10-17(23-24-19)22-20(26)16-8-4-12-28-16/h2-4,6-8,10-12H,5,9,13H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKJTDRSGKBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













